

Technical Support Center: Overcoming Ceftazidime Resistance in *Pseudomonas aeruginosa*

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Compound of Interest

Compound Name: *Ceftazidime sodium*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome ceftazidime resistance in *Pseudomonas aeruginosa*.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of ceftazidime resistance in *Pseudomonas aeruginosa*?

A1: Ceftazidime resistance in *P. aeruginosa* is a complex issue, often resulting from multiple mechanisms acting in concert. The most common mechanisms include:

- **Enzymatic Degradation:** The production of β -lactamase enzymes that inactivate ceftazidime is a major resistance determinant. This includes the overexpression of the chromosomal AmpC β -lactamase and the acquisition of various extended-spectrum β -lactamases (ESBLs) and carbapenemases (e.g., VIM, KPC, GES, PER types).[1][2][3]
- **Efflux Pump Overexpression:** *P. aeruginosa* possesses several multidrug efflux pumps, such as MexAB-OprM, MexXY, MexCD-OprJ, and MexEF-OprN, that can actively transport ceftazidime out of the bacterial cell, reducing its intracellular concentration.[4][5][6]
- **Reduced Outer Membrane Permeability:** Mutations or decreased expression of the OprD porin channel can limit the entry of ceftazidime into the periplasmic space, where its target penicillin-binding proteins (PBPs) are located.[2][3][7]

- Target Site Modifications: Alterations in the structure of PBPs, the primary targets of β -lactam antibiotics, can reduce the binding affinity of ceftazidime, leading to decreased efficacy.[1][8]

Q2: My *P. aeruginosa* isolate is resistant to ceftazidime. What are the initial steps to investigate the resistance mechanism?

A2: A stepwise approach is recommended to elucidate the resistance mechanism in your isolate.

- Phenotypic Assays:
 - β -lactamase inhibitor synergy tests: Test the susceptibility of your isolate to ceftazidime in combination with a β -lactamase inhibitor like avibactam. A significant decrease in the minimum inhibitory concentration (MIC) suggests the involvement of β -lactamase production.
 - Efflux pump inhibitor assays: Evaluate the MIC of ceftazidime with and without an efflux pump inhibitor such as Phenylalanine-arginine β -naphthylamide (PA β N). A reduction in MIC in the presence of the inhibitor points to the role of efflux pumps.[9]
- Molecular Characterization:
 - PCR and sequencing: Screen for the presence of known β -lactamase genes (e.g., blaVIM, blaKPC, blaGES) and mutations in regulatory genes of AmpC (ampD, ampR).[10][11]
 - Gene expression analysis (qRT-PCR): Quantify the expression levels of ampC and genes encoding efflux pump components (e.g., mexA, mexX) to identify overexpression.
 - Whole-genome sequencing (WGS): For a comprehensive analysis, WGS can identify mutations in porin genes (oprD), PBPs, and regulatory genes, providing a complete picture of the resistance determinants.[8][10]

Q3: What are the current strategies to overcome ceftazidime resistance in the laboratory?

A3: Several strategies can be employed to combat ceftazidime-resistant *P. aeruginosa* in a research setting:

- Combination with β -Lactamase Inhibitors: The combination of ceftazidime with avibactam (CZA) is a potent option against strains producing Ambler class A, C, and some class D β -lactamases.[2][12] Other combinations like ceftolozane/tazobactam, imipenem/relebactam, and meropenem/vaborbactam can also be effective, depending on the specific resistance profile.[13][14][15]
- Combination Therapy: Synergistic effects can be observed when ceftazidime or CZA is combined with other antibiotics. Common combinations to explore include CZA with amikacin, aztreonam, colistin, or fosfomycin.[16][17][18] However, it's important to note that some studies have shown limited clinical benefit and potential for increased nephrotoxicity with certain combination therapies.[19]
- Novel Antimicrobial Agents: Cefiderocol, a novel siderophore cephalosporin, has demonstrated significant potential against multidrug-resistant *P. aeruginosa*, including many carbapenem-resistant strains.[3][20]

Troubleshooting Guides

Issue 1: Inconsistent MIC results for ceftazidime against *P. aeruginosa*

Possible Cause	Troubleshooting Step
Inoculum effect	Ensure the inoculum is standardized to the recommended McFarland standard (typically 0.5) for broth microdilution or agar dilution assays.
Media variability	Use cation-adjusted Mueller-Hinton broth (CAMHB) for susceptibility testing, as variations in divalent cation concentrations can affect the activity of some antibiotics against <i>P. aeruginosa</i> .
Instability of ceftazidime	Prepare fresh stock solutions of ceftazidime for each experiment, as it can degrade over time, especially when in solution.
Heteroresistance	Examine plates for the presence of colonies of varying sizes or scattered colonies within the inhibition zone. Consider using population analysis profiles (PAPs) to investigate this phenomenon.

Issue 2: Ceftazidime/avibactam (CZA) shows limited efficacy against a resistant isolate.

Possible Cause	Troubleshooting Step
Metallo- β -lactamase (MBL) production	Avibactam does not inhibit MBLs (e.g., VIM, NDM, IMP). Screen for the presence of MBL genes using PCR. Consider testing CZA in combination with aztreonam, as aztreonam is stable to MBL hydrolysis and avibactam can protect it from other co-produced β -lactamases. [14]
Mutations in AmpC	Specific mutations, particularly in the Ω -loop region of the AmpC enzyme, can confer resistance to CZA. [2] [21] Sequence the ampC gene to identify such mutations.
High-level efflux pump overexpression	Significant overexpression of efflux pumps, potentially in combination with other resistance mechanisms, can reduce the intracellular concentration of both ceftazidime and avibactam. [2] [22] Perform qRT-PCR to quantify efflux pump gene expression.
Porin loss combined with other mechanisms	The loss of the OprD porin, in conjunction with AmpC overexpression or efflux, can contribute to CZA resistance. [2] Analyze oprD gene sequence and expression.

Data Presentation

Table 1: In Vitro Activity of Ceftazidime/Avibactam and Comparators against Serine Carbapenemase-Producing *P. aeruginosa*

Antibiotic	MIC50 (mg/L)	MIC90 (mg/L)	Susceptibility (%)
Ceftazidime	32	>64	3
Ceftazidime/Avibactam	4	8	91
Meropenem	>8	>8	3
Meropenem/Vaborbactam	>16	>16	6
Imipenem	>16	>16	4.5
Imipenem/Relebactam	>16	>16	13

Data adapted from a study on serine carbapenemase-producing *P. aeruginosa* isolates.[\[15\]](#)[\[23\]](#)

Table 2: Effect of Efflux Pump Inhibitor (PA β N) on Ceftazidime/Avibactam (CZA) and Ceftolozane/Tazobactam (C/T) MICs

Antibiotic	Condition	MIC Decrease	Percentage of Isolates with ≥ 2 -fold MIC Decrease
CZA	+ PA β N	Two-fold	25.4%
C/T	+ PA β N	Two-fold	30.0%

Data from a study on non-carbapenemase-producing carbapenem-resistant *P. aeruginosa*.[\[9\]](#)
[\[22\]](#)

Experimental Protocols

Protocol 1: Broth Microdilution Susceptibility Testing with an Efflux Pump Inhibitor

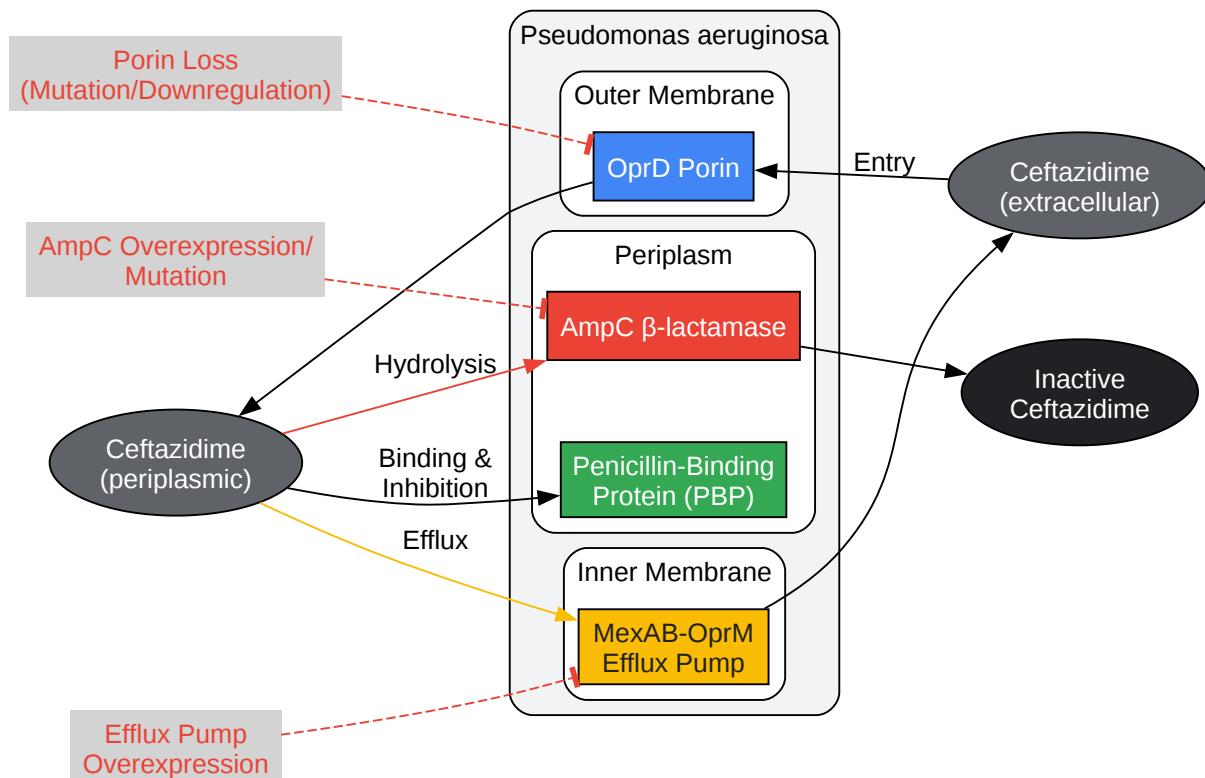
- Prepare Materials: Cation-adjusted Mueller-Hinton broth (CAMHB), 96-well microtiter plates, ceftazidime stock solution, Phenylalanine-arginine β -naphthylamide (PA β N) stock solution, and a 0.5 McFarland standard suspension of the *P. aeruginosa* isolate.

- Prepare Antibiotic Dilutions: Create a two-fold serial dilution of ceftazidime in CAMHB in two sets of wells in the microtiter plate.
- Add Efflux Pump Inhibitor: To one set of wells containing the ceftazidime dilutions, add PA β N to a final concentration (e.g., 20 mg/L). Add an equivalent volume of the solvent used for PA β N to the other set of wells as a control.
- Inoculate: Dilute the 0.5 McFarland bacterial suspension in CAMHB and add it to all wells to achieve a final concentration of approximately 5×10^5 CFU/mL.
- Incubate: Incubate the plates at 35-37°C for 16-20 hours.
- Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth. Compare the MIC of ceftazidime with and without PA β N.

Protocol 2: qRT-PCR for ampC Gene Expression

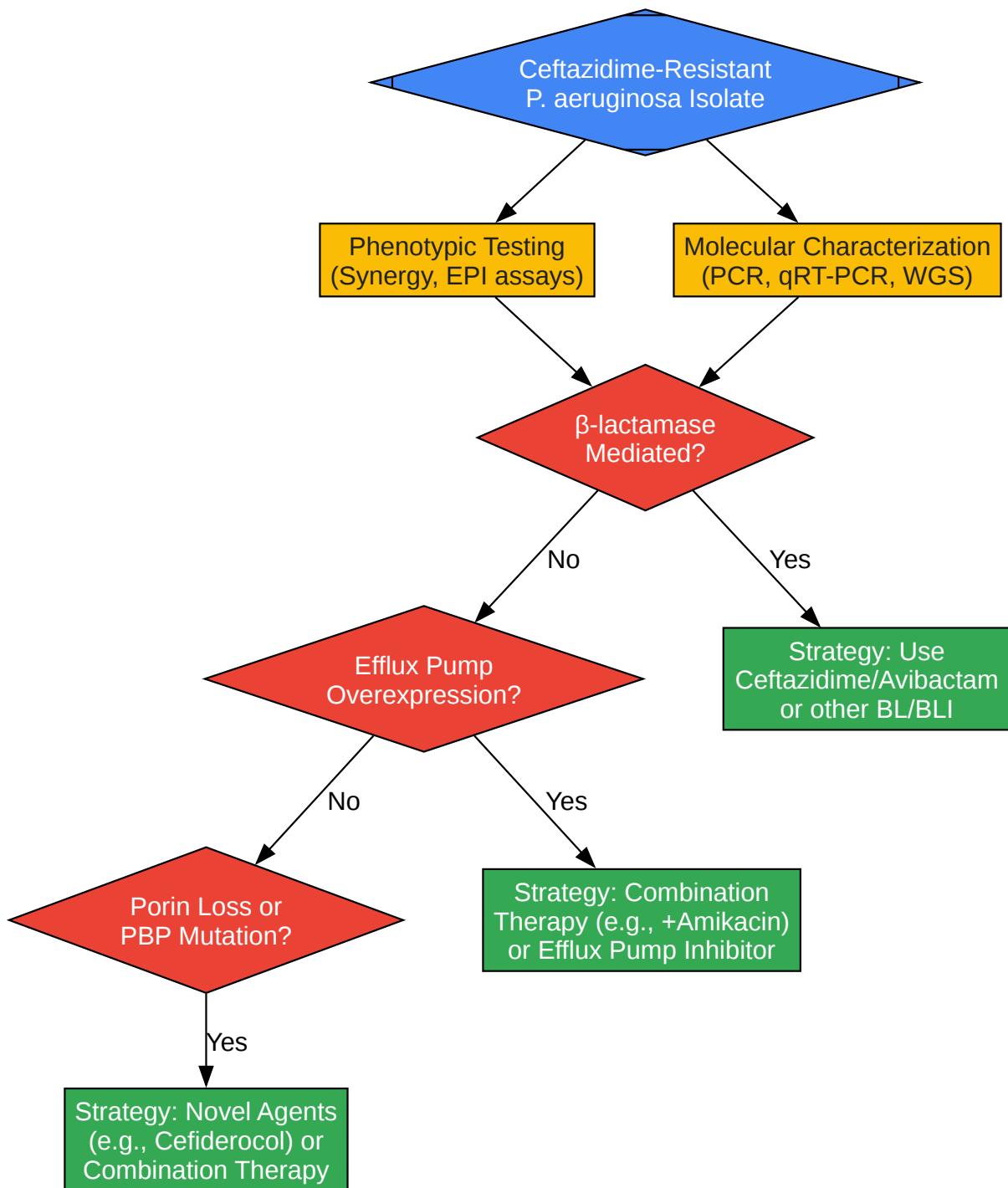
- RNA Extraction: Culture the *P. aeruginosa* isolate to mid-log phase with and without a sub-inhibitory concentration of a β -lactam inducer (e.g., cefoxitin). Extract total RNA using a commercial kit.
- DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
- cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers.
- qPCR: Set up the qPCR reaction with a suitable DNA-binding dye (e.g., SYBR Green), specific primers for the ampC gene, and a housekeeping gene (e.g., rpoD) for normalization.
- Data Analysis: Calculate the relative expression of the ampC gene using the $\Delta\Delta Ct$ method, comparing the expression in the induced and uninduced conditions or comparing the test isolate to a susceptible control strain. An increase in the relative expression indicates ampC overexpression.[\[10\]](#)

Visualizations

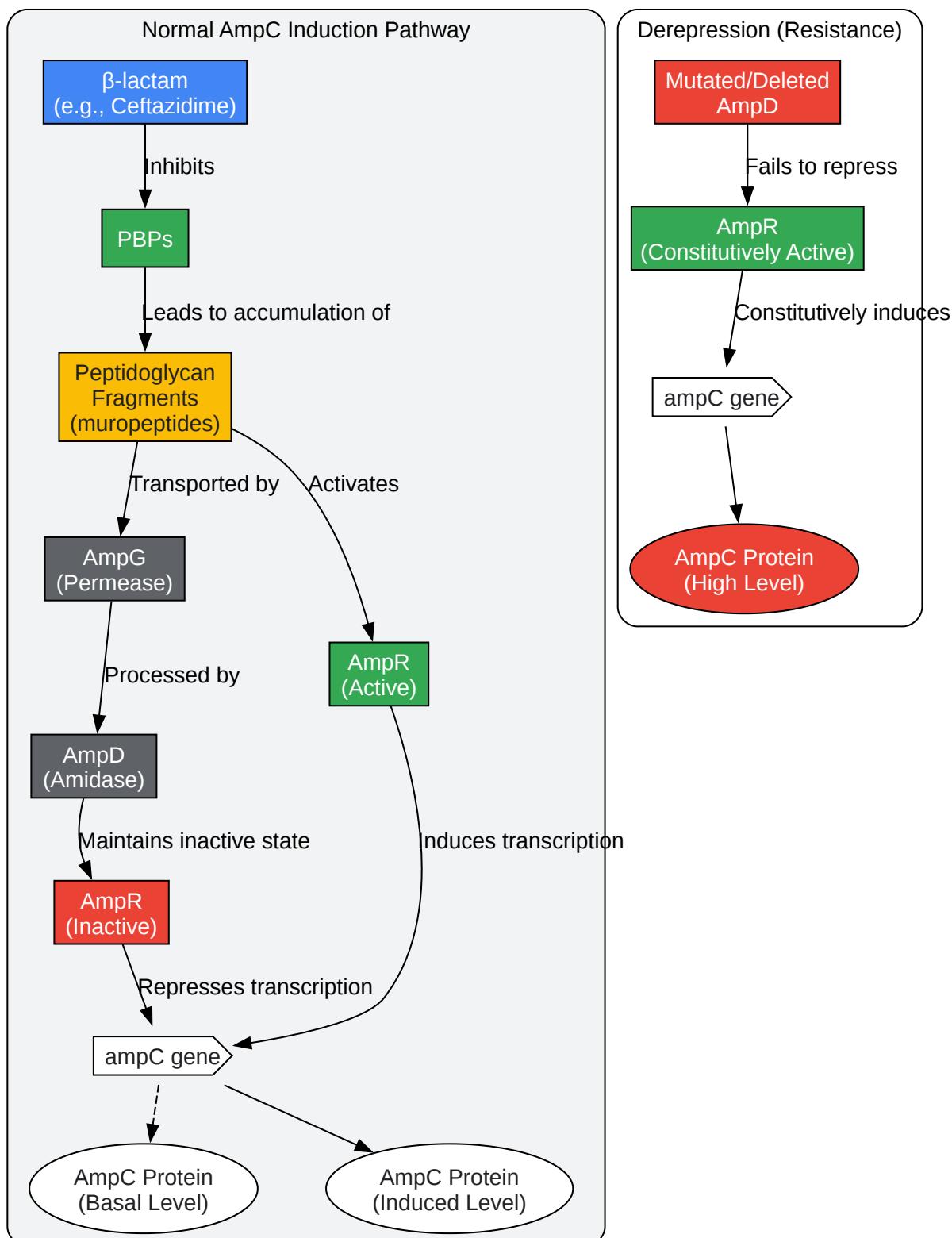


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Caption: Major mechanisms of ceftazidime resistance in *P. aeruginosa*.

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Caption: Troubleshooting workflow for ceftazidime-resistant *P. aeruginosa*.

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Caption: AmpC β-lactamase regulation and derepression pathway.

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